Chloro(dimethyl)propoxygermane

描述

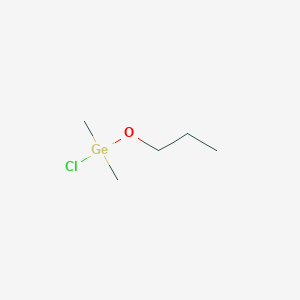

Chloro(dimethyl)propoxygermane (C₅H₁₂ClGeO) is an organogermanium compound featuring a germanium (Ge) center bonded to a chlorine atom, two methyl groups, and a propoxy (OCH₂CH₂CH₃) group. Organogermanium compounds are notable for their applications in organic synthesis, catalysis, and materials science due to Ge's intermediate electronegativity and covalent bond strength compared to silicon (Si) and carbon (C) .

属性

CAS 编号 |

62982-10-9 |

|---|---|

分子式 |

C5H13ClGeO |

分子量 |

197.24 g/mol |

IUPAC 名称 |

chloro-dimethyl-propoxygermane |

InChI |

InChI=1S/C5H13ClGeO/c1-4-5-8-7(2,3)6/h4-5H2,1-3H3 |

InChI 键 |

YWOUBJAUXRLPRS-UHFFFAOYSA-N |

规范 SMILES |

CCCO[Ge](C)(C)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(dimethyl)propoxygermane typically involves the reaction of germanium tetrachloride with dimethylpropoxygermane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include palladium or platinum complexes, which facilitate the substitution of chlorine atoms with the desired organic groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

化学反应分析

Types of Reactions

Chloro(dimethyl)propoxygermane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

科学研究应用

Chloro(dimethyl)propoxygermane has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices, due to its unique electronic properties.

作用机制

The mechanism of action of Chloro(dimethyl)propoxygermane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can affect various cellular processes, including signal transduction, gene expression, and enzyme activity.

相似化合物的比较

Chlorotrimethylgermane (ClGe(CH₃)₃)

- Structure and Synthesis : Chlorotrimethylgermane consists of a Ge atom bonded to three methyl groups and one chlorine. It is synthesized via reactions of hydrogen chloride with trimethylgermyl-platinum complexes .

- Reactivity: The electron-donating methyl groups increase the nucleophilicity of the Ge center, making it reactive toward electrophiles.

- Applications : Chlorotrimethylgermane is used in forming germanium-metal complexes and as a precursor in materials science. Chloro(dimethyl)propoxygermane’s propoxy group could expand its utility in polymer chemistry or as a ligand in catalysis .

Triethyl(4-chlorophenyl)germane (C₁₂H₁₉ClGe)

- Structure and Synthesis : This compound contains a Ge center bonded to three ethyl groups and a 4-chlorophenyl substituent. It is synthesized via palladium-catalyzed cross-coupling of 1-chloro-4-iodobenzene with triethylgermane .

- Reactivity : The aryl group enhances stability through conjugation, while the chloro substituent directs electrophilic substitution. This compound’s propoxy group may confer solubility in polar solvents, contrasting with the hydrophobic nature of aryl-substituted germanes .

- Spectroscopic Data : Triethyl(4-chlorophenyl)germane exhibits distinct ¹H NMR signals (δ 7.36 ppm for aromatic protons) and IR stretches (ν = 3070 cm⁻¹ for C-H bonds). This compound would likely show shifted signals due to the propoxy group’s electron-donating effects .

1-{[Chloro(dimethyl)silyl]methyl}-2,6-piperidinedione

- Structure and Bioactivity : This silicon analog features a Si center with chloro and dimethyl groups, linked to a piperidinedione ring. It exhibits antifungal activity, suggesting that this compound could have biological applications if the Ge center interacts similarly with biomolecules .

- Key Differences : Ge’s larger atomic radius and lower electronegativity compared to Si may alter bond polarization and reactivity. The propoxy group in this compound could enhance solubility but reduce membrane permeability compared to the piperidinedione derivative .

Organotrichlorogermanes (e.g., RGeCl₃)

- Synthesis : Prepared via dichlorogermylene intermediates, these compounds are highly reactive due to three labile chlorine atoms. This compound’s single chlorine and bulky substituents would confer greater stability but lower electrophilicity .

- Applications: Organotrichlorogermanes are precursors for germanium-based nanomaterials. This compound’s mixed substituents might enable controlled polymerization or surface functionalization .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。